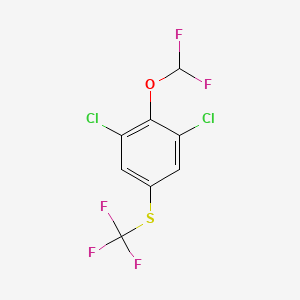
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms and a trifluoromethylthio group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves several steps, typically starting with the appropriate benzene derivativeSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns.
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethylthio group.
Properties
Molecular Formula |
C8H3Cl2F5OS |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H |
InChI Key |
ANWYFPJNEZWAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















